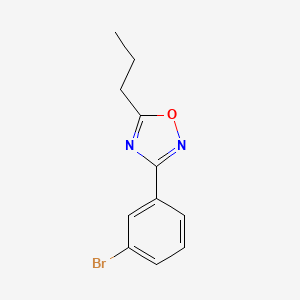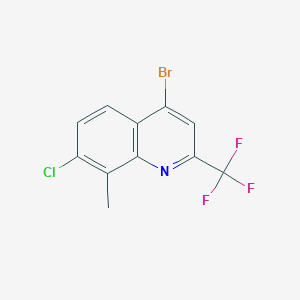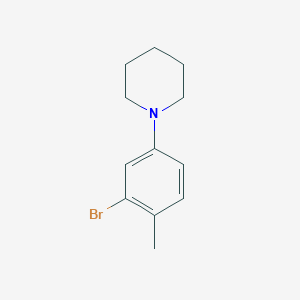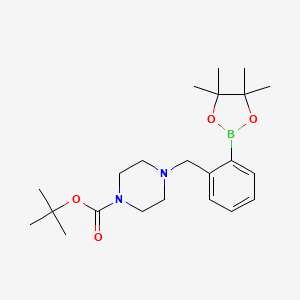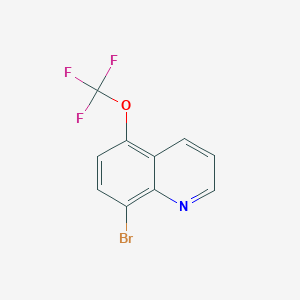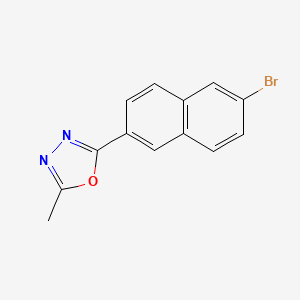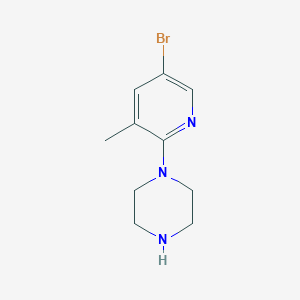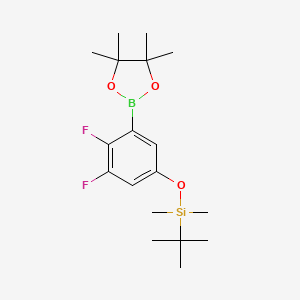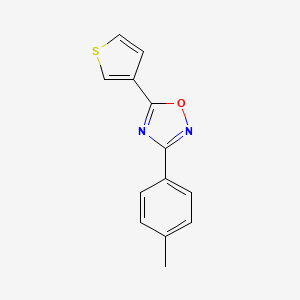
3-フェニル-2-(ピリジン-2-イル)プロパン-1-アミン
説明
“3-Phenyl-2-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.296 . It is a compound that can be obtained from suppliers like eMolecules .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-2-(pyridin-2-yl)propan-1-amine” consists of a phenyl group, a pyridin-2-yl group, and a propan-1-amine group .科学的研究の応用
抗増殖活性
この化合物は、さまざまな癌細胞株に対して抗増殖活性を示すことが判明している2,4,6,7-四置換-2H-ピラゾロ[4,3-c]ピリジンの合成に使用できます . 最も強力な化合物は、低マイクロモルGI 50値を示しました .
治療の可能性
3-フェニル-2-(ピリジン-2-イル)プロパン-1-アミンから合成できるイミダゾール含有化合物は、幅広い化学的および生物学的特性を持っています . これらは、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成などのさまざまな生物学的活性を示します .
除草活性
3-フェニル-2-(ピリジン-2-イル)プロパン-1-アミンから合成できる置換3-(ピリジン-2-イル)フェニルアミノ誘導体は、除草活性を示しました .
抗腫瘍効果
3-フェニル-2-(ピリジン-2-イル)プロパン-1-アミンから合成できる新規2-フェニル-3-(ピリジン-2-イル)チアゾリジン-4-オン誘導体は、骨肉腫に対して潜在的な抗腫瘍効果を持っています .
ATP非依存性Akt阻害剤
3-フェニル-2-(ピリジン-2-イル)プロパン-1-アミンから合成できる一連の3-(3-フェニル-3Himidazo[4,5-b]ピリジン-2-イル)ピリジン-2-アミンは、経口バイオアベイラビリティが高く、選択的かつ強力なATP非依存性Akt阻害剤として発見および最適化されました .
作用機序
Target of Action
It’s worth noting that amines, including 3-phenyl-2-(pyridin-2-yl)propan-1-amine, are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Mode of Action
It’s known that amines can interact with various biological targets due to their ability to donate a proton, accept a proton, or form a coordinate bond .
Biochemical Pathways
Amines are known to play a crucial role in many biochemical processes, including neurotransmission and the regulation of ph .
Pharmacokinetics
Amines are generally well absorbed and can be distributed throughout the body due to their polarity .
Result of Action
Amines are known to interact with various biological targets, leading to a wide range of physiological effects .
Action Environment
Factors such as ph and temperature can affect the stability and activity of amines .
生化学分析
Biochemical Properties
3-Phenyl-2-(pyridin-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in biochemical pathways .
Cellular Effects
The effects of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, 3-Phenyl-2-(pyridin-2-yl)propan-1-amine can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, 3-Phenyl-2-(pyridin-2-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional activity. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential and its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to 3-Phenyl-2-(pyridin-2-yl)propan-1-amine can result in sustained cellular responses or adaptive changes in cells .
Dosage Effects in Animal Models
The effects of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage effects in animal models is essential for translating these findings to clinical settings .
Metabolic Pathways
3-Phenyl-2-(pyridin-2-yl)propan-1-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Understanding the metabolic pathways of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine is essential for predicting its behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. These transport mechanisms are essential for understanding the compound’s bioavailability and its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
3-phenyl-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXXFICMQGLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


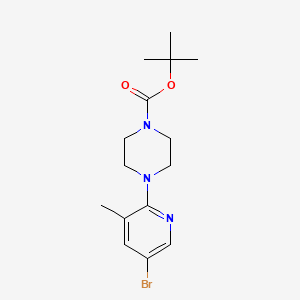
![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
